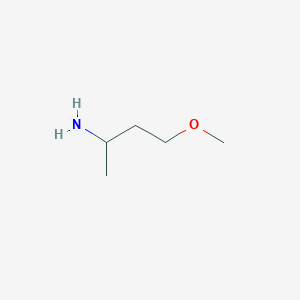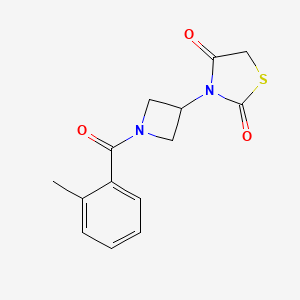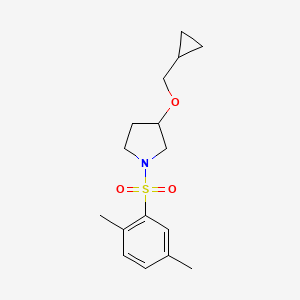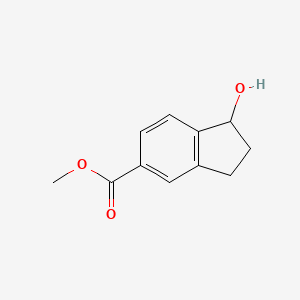
4-Methoxybutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methoxybutan-2-amine” is an organic compound and amphetamine derivative with the chemical formula C5H13NO. It contains a total of 19 bonds, including 6 non-H bonds, 3 rotatable bonds, 1 primary amine (aliphatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes 19 bonds in total, 6 of which are non-H bonds, 3 are rotatable bonds, 1 is a primary amine (aliphatic), and 1 is an ether (aliphatic) . The molecular weight of its hydrochloride form is 139.62 .
Scientific Research Applications
Enantioselective Acetylation
González‐Sabín, Gotor, and Rebolledo (2002) demonstrated the use of 4-Methoxybutan-2-amine in the enantioselective acetylation of racemic amines. They achieved high yields and enantiomeric excesses using Candida antarctica lipase B (CAL-B) as the catalyst, highlighting the compound's potential in producing pharmacologically active amines (González‐Sabín, Gotor, & Rebolledo, 2002).
Synthesis of Pyrrolidine Carboxylates
Shimizu et al. (2010) reported the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates using ethyl 2-(4-methoxyphenylimino)acetate. Their work indicates the utility of this compound in producing compounds with potential applications in organic synthesis (Shimizu, Ando, Shibuya, & Hachiya, 2010).
Anticonvulsant and Neuroprotective Effects
Hassan, Khan, and Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives using 4-oxo-4-phenylbutanoic acid/2-benzoyl benzoic acid and evaluated their anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed promise as an anticonvulsant and neuroprotective agent (Hassan, Khan, & Amir, 2012).
Amide-based Linkers for Organic Synthesis
Swayze (1997) investigated 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde derivatives, including those related to this compound, for their use as linkers in solid-phase organic synthesis. This research demonstrates the compound's relevance in facilitating the synthesis of various organic compounds (Swayze, 1997).
Antibacterial Properties of Ni(II) Complexes
Saadat et al. (2014) explored the antibacterial properties of Ni(II) complexes involving compounds like this compound. Their research indicates potential applications in the development of new antibacterial agents (Saadat et al., 2014).
Optimization in Enzymatic Kinetic Resolution
Olah et al. (2018) investigated the use of this compound in enzymatic kinetic resolution, demonstrating its utility in enantiomer selective N-acylation. This highlights its role in producing enantiopure amines, important in various chemical syntheses (Olah et al., 2018).
Inhibition of Melanin Production
Choi et al. (2002) synthesized a nitrogen analog of stilbene using this compound, which showed potential as a skin whitening agent due to its inhibitory effects on melanin production (Choi et al., 2002).
Dental Applications
Hotta et al. (1992) studied the effect of 4-[2-(methacryloyloxy)ethoxycarbonyl]phthalic acid (4-MET), related to this compound, in increasing bond strength in dental materials. This suggests its potential in improving dental adhesive technologies (Hotta, Mogi, Miura, & Nakabayashi, 1992).
Triphase Catalysis
Wu and Lee (2001) investigated the reaction of 4-methoxyphenylacetic acid with n-bromobutane using triphase catalysis, indicating the potential application of this compound in facilitating reactions in organic synthesis (Wu & Lee, 2001).
Mechanism of Action
properties
IUPAC Name |
4-methoxybutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(6)3-4-7-2/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASMMXGMCKCSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98138-15-9 |
Source


|
| Record name | 4-methoxybutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)
![2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2653116.png)
![3-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2653118.png)
![N-cyclopentyl-4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2653122.png)


![N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2653125.png)


![[3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2653129.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2653132.png)